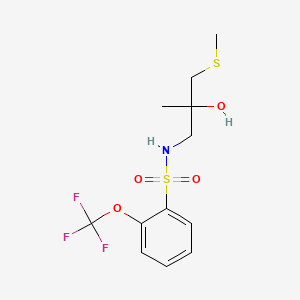

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO4S2/c1-11(17,8-21-2)7-16-22(18,19)10-6-4-3-5-9(10)20-12(13,14)15/h3-6,16-17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODDFNPZSIJDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Hydroxy and methylthio groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.

- Trifluoromethoxy group : This moiety enhances lipophilicity, potentially improving membrane permeability.

- Benzene sulfonamide backbone : This core structure is common in many pharmaceutical agents, often associated with antimicrobial properties.

Research indicates that the biological activity of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide may involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, which may extend to antifungal and antiviral activities as well.

- Modulation of Signaling Pathways : The compound could interact with various signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of several bacterial strains. In vitro studies have demonstrated effective antibacterial activity against:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

Table 1 summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antiviral Activity

Emerging data suggest that this compound may possess antiviral properties. For instance, preliminary tests indicate potential efficacy against:

- Influenza viruses

- Herpes Simplex Virus (HSV)

The antiviral mechanism may involve interference with viral replication processes.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamide derivatives, including our compound of interest. Results indicated that it significantly inhibited bacterial growth compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Antiviral Screening : In another investigation focusing on antiviral properties, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide was tested against multiple viral strains. The findings revealed a dose-dependent inhibition of viral replication, warranting further exploration into its clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional similarities to other benzenesulfonamides can be analyzed as follows:

Physicochemical and Pharmacokinetic Properties

- Hydrophilicity : The hydroxy group in the target compound increases water solubility compared to fully alkylated analogues (e.g., perfluorinated derivatives in ). However, the methylthio group reduces solubility relative to hydroxylated or carboxylated variants .

- Metabolic Stability : The methylthio group may resist oxidative metabolism better than thioethers lacking methyl protection, delaying conversion to sulfoxides/sulfones. This contrasts with compounds like chlorsulfuron, where triazinyl groups are susceptible to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.